molecular formula C8H7Cl2NO3 B8028557 1,2-Dichloro-3-ethoxy-6-nitrobenzene

1,2-Dichloro-3-ethoxy-6-nitrobenzene

Cat. No.: B8028557
M. Wt: 236.05 g/mol
InChI Key: GMSIKRKBPDYSOO-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-ethoxy-6-nitrobenzene: is an aromatic compound with a benzene ring substituted with two chlorine atoms, one ethoxy group, and one nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-ethoxy-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, chlorination, and ethoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-ethoxy-6-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine gas, bromine, and sulfuric acid are commonly used.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 1,2-Dichloro-3-ethoxy-6-aminobenzene.

    Oxidation: 1,2-Dichloro-3-carboxy-6-nitrobenzene.

Scientific Research Applications

1,2-Dichloro-3-ethoxy-6-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

    Environmental Chemistry: The compound is investigated for its role in the degradation of pollutants and its potential use in environmental remediation.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-ethoxy-6-nitrobenzene involves its interaction with various molecular targets and pathways:

    Electrophilic Aromatic Substitution: The compound acts as an electrophile, facilitating the substitution of other groups on the benzene ring.

    Reduction and Oxidation Reactions: The nitro and ethoxy groups undergo redox reactions, leading to the formation of different functional groups and intermediates.

    Molecular Targets: The compound interacts with enzymes and other proteins involved in redox reactions, influencing their activity and function.

Comparison with Similar Compounds

    1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the ethoxy group.

    1,2-Dichloro-3-nitrobenzene: Similar structure but lacks the ethoxy group.

    1,2-Dichloro-3-ethoxybenzene: Similar structure but lacks the nitro group.

Uniqueness: 1,2-Dichloro-3-ethoxy-6-nitrobenzene is unique due to the presence of both the ethoxy and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.

Properties

IUPAC Name

2,3-dichloro-1-ethoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c1-2-14-6-4-3-5(11(12)13)7(9)8(6)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSIKRKBPDYSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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